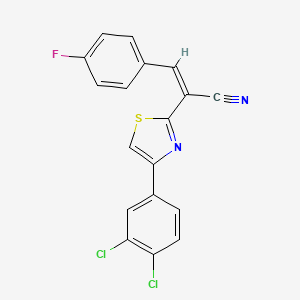

(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile is a synthetic organic compound that features a thiazole ring substituted with dichlorophenyl and fluorophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions: The dichlorophenyl and fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions.

Acrylonitrile Formation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring or phenyl groups.

Reduction: Amines or reduced derivatives of the nitrile group.

Substitution: Substituted aromatic compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.

Materials Science: Potential use in the development of organic semiconductors or conductive polymers.

Biology and Medicine

Pharmacology: Investigation of its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

Biochemistry: Study of its interactions with biological macromolecules such as proteins or DNA.

Industry

Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Agriculture: Potential application as a pesticide or herbicide due to its chemical properties.

Wirkmechanismus

The mechanism of action of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-methylphenyl)acrylonitrile: Similar structure with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile may impart unique properties such as increased lipophilicity, altered electronic effects, and enhanced biological activity compared to its analogs.

Biologische Aktivität

(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the field of anticancer research. This article aims to synthesize and analyze the available data on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry. The presence of both a dichlorophenyl and a fluorophenyl group enhances its potential pharmacological properties.

Biological Activity Overview

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The following sections detail specific findings related to its biological activity.

Anticancer Activity

-

Cell Line Studies :

- The compound has shown significant cytotoxicity against several cancer cell lines, including Jurkat (human T-cell leukemia) and HT-29 (human colorectal cancer). The IC50 values indicate that it is effective at low concentrations, suggesting potent activity.

- For instance, compounds similar in structure with thiazole moieties exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL, indicating strong antiproliferative effects .

-

Mechanisms of Action :

- The anticancer effects are attributed to the ability of the compound to induce apoptosis in cancer cells. This process may involve the modulation of key signaling pathways related to cell survival and proliferation.

- Molecular dynamics simulations have suggested that interactions with proteins such as Bcl-2 are crucial for its activity, primarily through hydrophobic contacts .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

- The thiazole ring is essential for cytotoxic activity.

- Substitution patterns on the phenyl rings significantly influence potency; for example, the presence of electron-withdrawing groups like chlorine enhances activity .

- Compounds with additional functional groups such as carboxamide have shown improved efficacy against specific cancer cell lines .

Data Table: Summary of Biological Activities

| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | Jurkat | 1.61 | Induces apoptosis via Bcl-2 modulation |

| Compound B | HT-29 | 1.98 | Inhibits proliferation through signaling pathway interference |

| Compound C | NUGC | 25 nM | Targets tyrosine kinase receptors |

Case Studies

- Study on Thiazole Derivatives : A study evaluated various thiazole derivatives, including those structurally similar to our compound. Results indicated that modifications at the 4-position of the phenyl ring significantly enhanced cytotoxicity against cancer cells .

- Clinical Trials : Some thiazole derivatives have progressed to clinical trials due to their promising anticancer activities. These trials focus on evaluating safety and efficacy in human subjects, with preliminary results indicating favorable outcomes .

Eigenschaften

IUPAC Name |

(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl2FN2S/c19-15-6-3-12(8-16(15)20)17-10-24-18(23-17)13(9-22)7-11-1-4-14(21)5-2-11/h1-8,10H/b13-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABCAKMFRVSCMH-QPEQYQDCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl2FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.